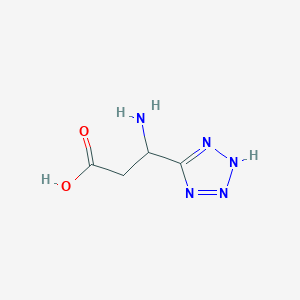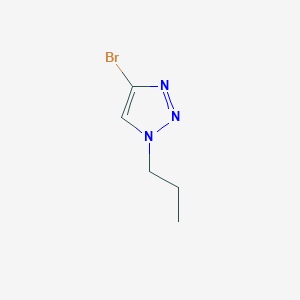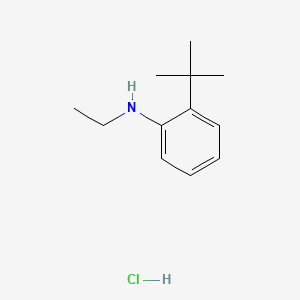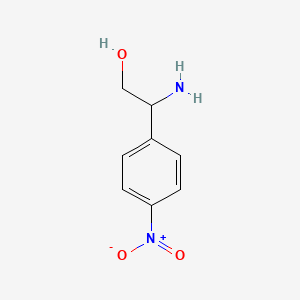
Azetidin-3-ylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-ylmethanesulfonamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azetidin-3-ylmethanesulfonamide can be synthesized through various methods. One common approach involves the reaction of azetidin-3-one with methanesulfonamide under basic conditions. Another method includes the aza-Michael addition of azetidin-3-ylideneacetate with methanesulfonamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidin-3-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted azetidines, which can be further utilized in various synthetic applications .
Wissenschaftliche Forschungsanwendungen
Azetidin-3-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of azetidin-3-ylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simple four-membered nitrogen-containing ring.
Azetidin-2-one: A lactam derivative of azetidine.
Methanesulfonamide: A sulfonamide derivative without the azetidine ring.
Uniqueness
Azetidin-3-ylmethanesulfonamide is unique due to its combination of the azetidine ring and the methanesulfonamide group. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C4H10N2O2S |
|---|---|
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
azetidin-3-ylmethanesulfonamide |
InChI |
InChI=1S/C4H10N2O2S/c5-9(7,8)3-4-1-6-2-4/h4,6H,1-3H2,(H2,5,7,8) |
InChI-Schlüssel |
KLLLPYULMYKGEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13552782.png)
![3-Amino-1-(benzo[b]thiophen-2-yl)propan-1-ol](/img/structure/B13552790.png)








![3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione](/img/structure/B13552837.png)


